Product packaging for Methyl 5-fluoro-3-nitropicolinate(Cat. No.:)

Methyl 5-fluoro-3-nitropicolinate

Cat. No.: B13664275
M. Wt: 200.12 g/mol
InChI Key: QRDFOXJWCLCICO-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring is a fundamental scaffold found in over 7,000 existing drug molecules and is a precursor for numerous pharmaceuticals and agrochemicals. rsc.org Its presence in natural products like alkaloids and essential vitamins underscores its biological relevance. rsc.org The incorporation of fluorine into such privileged scaffolds has become a powerful strategy in medicinal chemistry. nih.govresearchgate.netresearchgate.net

The introduction of fluorine can dramatically enhance a molecule's pharmacokinetic and physicochemical properties. nih.gov These improvements include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes, which can increase the half-life of a drug. nih.gov

Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with target proteins through the formation of hydrogen bonds and dipole-dipole interactions. nih.gov

Membrane Permeation: Selective fluorination can modulate a molecule's lipophilicity, which is crucial for its ability to cross biological membranes. nih.gov

A notable example is the development of PI3K inhibitors for cancer therapy, where molecules containing a trifluorinated pyridine motif have been investigated as brain-penetrant pan-PI3K inhibitors. acs.org The strategic placement of fluorine is a key consideration in modern drug design, aiming to optimize molecular properties for therapeutic benefit. nih.gov

Strategic Importance of Nitro-Substituted Pyridines in Synthetic Pathways

The nitro group (–NO₂) is a powerful and versatile functional group in organic synthesis, particularly when attached to a pyridine ring. nih.govchempanda.com Direct nitration of the pyridine ring is often inefficient due to the deactivation of the ring by protonation of the nitrogen atom. researchgate.net However, specialized methods have been developed to synthesize nitropyridines, which serve as crucial intermediates. researchgate.netresearchgate.net

The strategic importance of the nitro group stems from two main characteristics:

Activation for Nucleophilic Aromatic Substitution (SₙAr): The nitro group is strongly electron-withdrawing, which significantly activates the pyridine ring towards attack by nucleophiles. This allows for the displacement of leaving groups (like halogens) or even hydrogen atoms on the ring, providing a gateway to a wide array of substituted pyridines. nih.govntnu.no For example, the chlorine atom in 2-chloro-3-nitropyridines can be readily substituted by various nucleophiles. nih.gov

Versatile Precursor: The nitro group can be readily transformed into other valuable functional groups. Most importantly, it can be reduced to an amino group (–NH₂). nih.gov This transformation is fundamental in many synthetic pathways, as the resulting aminopyridine is a key building block for constructing more complex heterocyclic systems, such as imidazopyridines, which have shown potential as anti-inflammatory agents. nih.gov

This dual role as both an activating group and a synthetic handle makes nitropyridines indispensable precursors for bioactive molecules in medicinal and agricultural chemistry. nih.govresearchgate.net

Picolinic Acid Derivatives as Privileged Building Blocks in Heterocyclic Chemistry

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are recognized as "privileged" building blocks in heterocyclic and coordination chemistry. nih.govresearchgate.net Their structural and electronic features make them highly versatile for a range of applications. nih.govresearchgate.net

The primary utility of picolinic acid derivatives lies in their ability to act as chelating ligands for a wide variety of metal ions. nih.govresearchgate.netnih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group can coordinate with a metal center, forming stable complexes. This property has been exploited in several areas:

Biomedical Applications: Picolinic acid-based ligands are used to create metal complexes with potential uses as MRI contrast agents and in radiopharmaceutical therapies. nih.govresearchgate.net

Bioinorganic Chemistry: They are used to model the active sites of metalloenzymes and to study DNA binding and cleavage. nih.gov

Catalysis: Metal complexes of picolinic acid derivatives can serve as catalysts in various organic transformations.

Furthermore, the carboxylic acid or ester functional group serves as a handle for further synthetic modifications, such as the formation of amides. nih.gov Researchers have synthesized novel picolinic acid derivatives that have demonstrated anticancer activity, highlighting their importance in drug discovery. pensoft.net

Research Context of Methyl 5-fluoro-3-nitropicolinate as a Multifunctionalized Pyridine Derivative

This compound is a prime example of a multifunctionalized building block that strategically combines the advantageous features discussed in the preceding sections. Its structure, which features a methyl ester at the 2-position, a nitro group at the 3-position, and a fluorine atom at the 5-position of the pyridine ring, makes it a highly versatile intermediate in organic synthesis. bldpharm.com

The value of this compound lies in the distinct reactivity conferred by each substituent:

The picolinate (B1231196) ester provides a site for nucleophilic attack or can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other derivatizations. nih.gov

The nitro group strongly activates the ring for nucleophilic aromatic substitution and can be reduced to an amine, opening up a vast number of subsequent synthetic transformations. nih.gov

The fluorine atom can displace other leaving groups in SₙAr reactions or be retained in the final molecule to enhance its biological properties, such as metabolic stability and target binding affinity. nih.govbeilstein-journals.org

This combination of functional groups allows synthetic chemists to perform a sequence of selective reactions, modifying one part of the molecule while leaving the others intact. Therefore, this compound serves as a sophisticated and valuable starting material for constructing complex, highly substituted pyridine-containing target molecules for pharmaceutical and materials science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2O4 B13664275 Methyl 5-fluoro-3-nitropicolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2O4

Molecular Weight

200.12 g/mol

IUPAC Name

methyl 5-fluoro-3-nitropyridine-2-carboxylate

InChI

InChI=1S/C7H5FN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3

InChI Key

QRDFOXJWCLCICO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)F)[N+](=O)[O-]

Origin of Product

United States

Elucidating the Chemical Reactivity and Transformation Pathways of Methyl 5 Fluoro 3 Nitropicolinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being inherently electron-deficient, is activated towards nucleophilic attack. This reactivity is significantly enhanced in Methyl 5-fluoro-3-nitropicolinate by the presence of the nitro group at the 3-position and the ester group at the 2-position. These groups, particularly when positioned ortho or para to a leaving group, effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the substitution process. wikipedia.orglibretexts.orgyoutube.com This activation facilitates the displacement of either the fluoro substituent or, under certain conditions, the nitro group itself.

The fluorine atom at the C-5 position is highly activated towards nucleophilic aromatic substitution (SNAr). Its position is ortho to the powerfully electron-withdrawing nitro group and para to the ring nitrogen, both of which can effectively stabilize the anionic intermediate formed upon nucleophilic attack at C-5. libretexts.orglibretexts.org In SNAr reactions, fluoride (B91410) is an excellent leaving group, often showing greater reactivity than other halogens like chlorine or bromine. nih.govstackexchange.commasterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is accelerated by the strong inductive electron-withdrawing effect of fluorine. stackexchange.commasterorganicchemistry.com The subsequent breaking of the strong C-F bond is a fast step that restores the aromaticity of the ring. masterorganicchemistry.com

A variety of nucleophiles can be employed to displace the fluoro substituent, leading to a diverse range of 5-substituted-3-nitropicolinate derivatives. These reactions are foundational for building more complex molecular architectures.

Table 1: Representative SNAr Reactions Involving Fluoro Displacement

Nucleophile (Nu-H)Reagent/ConditionsProduct StructureProduct Name
R-OH (Alcohols)NaH, DMFMethyl 5-alkoxy-3-nitropicolinate
Ar-OH (Phenols)K₂CO₃, DMSOMethyl 5-aryloxy-3-nitropicolinate
R-SH (Thiols)Et₃N, THFMethyl 5-(alkylthio)-3-nitropicolinate
R₂N-H (Amines)Heat or Base (e.g., K₂CO₃)Methyl 5-(dialkylamino)-3-nitropicolinate
N₃⁻ (Azide)NaN₃, DMFMethyl 5-azido-3-nitropicolinate

While the displacement of a nitro group in SNAr reactions is less common than that of a halide, it is a well-documented process, particularly in highly electron-deficient (hetero)aromatic systems. nih.gov Research on related nitropyridines has shown that the nitro group can act as a leaving group, sometimes even in preference to a halogen. nih.gov For instance, in certain 3-nitro-5-halopyridines, the 3-NO₂ group was found to be more readily displaced by sulfur nucleophiles than the halogen at the 5-position. nih.gov

In the case of this compound, the nitro group at C-3 is activated by the adjacent methoxycarbonyl group at C-2 and the ring nitrogen. Nucleophilic attack at the C-3 position can lead to the formation of 3-substituted-5-fluoropicolinate derivatives. This reactivity pathway is significant as it provides an alternative method for functionalizing the pyridine ring, complementary to the displacement of the fluorine atom. The viability of this reaction often depends on the nature of the nucleophile and the specific reaction conditions employed. nih.gov For example, the displacement of a nitro group by a fluoride ion using cesium fluoride in DMSO has been reported for other nitropyridine carboxylates. wikipedia.org

The regioselectivity of SNAr reactions on this compound is a critical aspect, as the molecule possesses two potential leaving groups: the fluorine at C-5 and the nitro group at C-3. The outcome of the reaction—which group is displaced—depends on the relative activation of the two sites and the relative stability of the leaving groups.

The mechanism for both displacements proceeds via the classical two-step addition-elimination pathway. libretexts.org

Addition Step: The nucleophile attacks the electron-deficient carbon atom (either C-3 or C-5), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

Elimination Step: The leaving group (either F⁻ or NO₂⁻) is expelled, and the aromaticity of the pyridine ring is restored.

The stability of the Meisenheimer intermediate is key to the reaction's feasibility.

Attack at C-5: The negative charge of the intermediate is delocalized onto the ortho nitro group and the para pyridine nitrogen, providing strong stabilization.

Attack at C-3: The negative charge is stabilized by the adjacent ester group at C-2 and the pyridine nitrogen.

The leaving group ability in SNAr reactions generally follows the order F > NO₂ > Cl ≈ Br > I. nih.gov This suggests that displacement of the fluorine atom is often kinetically favored. stackexchange.commasterorganicchemistry.com However, the displacement of the nitro group is also a known process for nitropyridines. nih.govnih.gov The ultimate regiochemical outcome can be influenced by factors such as the hardness/softness of the nucleophile, solvent effects, and temperature, which can alter the relative rates of attack at the two positions or the reversibility of the initial addition step.

Reduction Chemistry of the Nitro Group

The nitro group of this compound serves as a versatile precursor to the corresponding amine through well-established reduction methodologies. This transformation is pivotal, as the resulting amino-picolinate derivative is a valuable intermediate for constructing a wide array of fused heterocyclic systems.

The reduction of the 3-nitro group to a 3-amino group yields Methyl 3-amino-5-fluoropicolinate. biosynth.comhoffmanchemicals.com This conversion can be achieved using a variety of standard reducing agents, with the choice of method often depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods include catalytic hydrogenation, which is often clean and high-yielding, and metal-acid reductions. The resulting product, Methyl 3-amino-5-fluoropicolinate, is a stable, isolable compound that has been reported in chemical literature and is commercially available. biosynth.comchemicalbook.com

Table 2: Common Methods for the Reduction of the Nitro Group

MethodReagentsTypical ConditionsNotes
Catalytic HydrogenationH₂ gas, Pd/C or PtO₂Methanol (B129727) or Ethanol (B145695), Room Temp, 1-4 atmGenerally high yield and clean. Can sometimes affect other reducible groups.
Metal-Acid ReductionFe, Sn, or Zn powder with HCl or Acetic AcidAqueous or alcoholic solvent, often requires heatingA classic and robust method.
Transfer HydrogenationHydrazine hydrate, Ammonium (B1175870) formate (B1220265)Pd/C, Methanol or Ethanol, RefluxAvoids the use of pressurized hydrogen gas.

The product of the reduction, Methyl 3-amino-5-fluoropicolinate, is a highly valuable building block for heterocyclic synthesis. The ortho-relationship of the amino group (C-3) and the methyl ester (C-2) provides a reactive center for intramolecular cyclization or intermolecular condensation-cyclization reactions to form fused bicyclic systems.

These reactions typically involve treating the amino-picolinate with a reagent containing two electrophilic sites, which can react with both the amino group's nitrogen and an activated carbon from the ester moiety (often after hydrolysis or transformation). For instance, condensation of 2-aminopyridine (B139424) derivatives with α-haloketones is a standard method for synthesizing imidazo[1,2-a]pyridines. amazonaws.com Similar strategies can be envisioned for Methyl 3-amino-5-fluoropicolinate to access a variety of fused pyridines, which are common scaffolds in medicinal chemistry.

Table 3: Plausible Cyclization Reactions of Methyl 3-amino-5-fluoropicolinate

ReagentResulting Fused Ring SystemExample Scaffold
α-Haloketones (e.g., Bromoacetone)Imidazo[3,2-a]pyridine derivative8-Fluoro-imidazo[3,2-a]pyridin-5-one
1,3-Dicarbonyls (e.g., Acetylacetone)Pyrido[3,2-b]pyridine derivative6-Fluoro-pyrido[3,2-b]pyridin-8-one
Phosgene or equivalentsPyrido[3,2-d]pyrimidine derivative7-Fluoro-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Guanidine2,4-Diaminopyrido[3,2-d]pyrimidine2,4-Diamino-7-fluoro-pyrido[3,2-d]pyrimidine

Reactivity of the Methyl Ester Functionality

The methyl ester group of this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives. The reactivity of this functional group is primarily centered around nucleophilic acyl substitution, where the methoxy (B1213986) group is replaced by other nucleophiles.

Hydrolysis to Corresponding Picolinic Acid

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 5-fluoro-3-nitropicolinic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.

Under acidic conditions, the reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and methanol. masterorganicchemistry.com

Basic hydrolysis, also known as saponification, is generally a more common and efficient method for this transformation. masterorganicchemistry.com This process involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent. The reaction is irreversible as the resulting carboxylate salt is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final 5-fluoro-3-nitropicolinic acid.

The general conditions for ester hydrolysis are summarized in the table below.

Hydrolysis TypeReagentsConditionsProducts
Acid-CatalyzedH₂O, H⁺ (e.g., HCl, H₂SO₄)Heat, Excess H₂O5-Fluoro-3-nitropicolinic acid, Methanol
Base-Catalyzed (Saponification)Base (e.g., NaOH, KOH), H₂OHeatSodium or Potassium 5-fluoro-3-nitropicolinate, Methanol
Followed by Acid Workup (e.g., HCl)Room Temperature5-Fluoro-3-nitropicolinic acid

Transesterification and Amidation Reactions

The methyl ester functionality of this compound can also undergo transesterification and amidation reactions to generate a wider range of derivatives.

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. bldpharm.com In an acid-catalyzed transesterification, a protonated carbonyl group is more susceptible to nucleophilic attack by an alcohol. In a base-catalyzed process, an alkoxide, a more potent nucleophile than the corresponding alcohol, is typically used. bldpharm.com To drive the reaction to completion, the alcohol reactant is often used as the solvent.

Amidation involves the reaction of the methyl ester with a primary or secondary amine to form the corresponding amide. This reaction is generally less facile than hydrolysis or transesterification and often requires heating or the use of a catalyst. The direct amidation of esters with amines can be challenging due to the relatively low reactivity of the ester and the basicity of the amine. However, various methods have been developed to facilitate this transformation, including the use of Lewis acid catalysts or conversion of the amine to a more nucleophilic species. researchgate.net

The following table outlines the general conditions for these transformations.

ReactionReagentsCatalystGeneral ConditionsProduct
TransesterificationAlcohol (R'OH)Acid (e.g., H₂SO₄) or Base (e.g., NaOR')Heat, Alcohol as solventThis compound derivative (COOR')
AmidationPrimary Amine (R'NH₂) or Secondary Amine (R'R''NH)None or Lewis AcidHeat5-Fluoro-3-nitropicolinamide derivative (CONHR' or CONR'R'')

Electrophilic and Radical Reactions on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that is further intensified by the presence of the electron-withdrawing nitro group. This electronic nature significantly influences its reactivity towards electrophilic and radical species.

Electrophilic Fluorination (if applicable)

Electrophilic aromatic substitution (S_EAr) reactions on pyridine are generally sluggish compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. rhhz.net The presence of a strong electron-withdrawing nitro group further deactivates the ring towards electrophilic attack. In the case of this compound, the existing fluorine atom and the nitro group at positions 5 and 3, respectively, would direct any potential incoming electrophile. However, direct electrophilic fluorination on such a deactivated ring is highly unlikely to be a viable synthetic route. The introduction of a fluorine atom onto a pyridine ring is more commonly achieved through nucleophilic aromatic substitution of a suitable leaving group.

Radical Functionalization

Metal-Catalyzed Coupling Reactions and Other Derivatizations

The fluorine atom at the 5-position of the pyridine ring in this compound serves as a potential handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.

Prominent examples of such transformations that could potentially be applied to this compound include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed cross-coupling of the 5-fluoro position with a boronic acid or ester, leading to the formation of a new carbon-carbon bond. nih.govnih.govnih.gov This method is widely used for the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling the 5-fluoro position with a primary or secondary amine. researchgate.netyoutube.comacs.org This provides a direct route to various 5-amino-picolinate derivatives.

Sonogashira Coupling: This reaction involves the coupling of the 5-fluoro position with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a carbon-carbon triple bond. acs.org

The success and efficiency of these coupling reactions would be dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The electronic and steric effects of the nitro group and the methyl ester would also play a significant role in the reactivity of the C-F bond.

The table below summarizes the key features of these potential coupling reactions.

Coupling ReactionCoupling PartnerCatalyst SystemBond FormedPotential Product
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)₂)Pd catalyst, BaseC-C5-Aryl/Alkyl-3-nitropicolinate derivative
Buchwald-Hartwig AminationAmine (RNH₂ or R₂NH)Pd catalyst, Base, LigandC-N5-Amino-3-nitropicolinate derivative
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseC-C (alkyne)5-Alkynyl-3-nitropicolinate derivative

Cross-Coupling Methodologies for C-C Bond Formation

The fluorine atom at the C5 position of this compound serves as a leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of analogous halopyridines and nitropyridines provides a strong basis for predicting its behavior in key cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. nih.govclaremont.eduekb.eg In the case of this compound, the fluorine atom can be displaced by an aryl, heteroaryl, or vinyl group from a corresponding boronic acid or boronic ester. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govbeilstein-journals.org The electron-withdrawing nature of the nitro group and the pyridine nitrogen is expected to facilitate the oxidative addition of the C-F bond to the palladium catalyst, a key step in the catalytic cycle.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. libretexts.orgorganic-chemistry.orgnih.gov this compound can likely participate in Heck reactions, where the fluorine atom is replaced by an alkenyl group. The reaction typically employs a palladium catalyst, a base, and is carried out in a suitable organic solvent. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: This coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org It is anticipated that this compound would undergo Sonogashira coupling with various terminal alkynes to yield 5-alkynyl-3-nitropicolinate derivatives. The reaction conditions generally involve a palladium catalyst, a copper(I) salt, and an amine base. wikipedia.org

Palladium-Catalyzed Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of aryl halides. organic-chemistry.orgnih.govmit.edu This method would likely be applicable to this compound, providing a route to Methyl 5-cyano-3-nitropicolinate.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Halopyridine Systems

Coupling ReactionHalopyridine SubstrateCoupling PartnerCatalyst/ReagentsProductYield (%)Reference
Suzuki-Miyaura3-(4-bromophenyl)-1,5-diphenyl pyrazolineArylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O3-(biphenyl)-1,5-diphenyl pyrazoline65-78 ekb.eg
Suzuki-MiyauraPyridine-2-sulfonyl fluorideHetero(aryl) boronic acids/estersPd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O2-Arylpyridines5-89 claremont.edu
HeckAryl or Vinyl HalideAlkenePd catalyst, BaseSubstituted AlkeneN/A libretexts.org
SonogashiraAryl or Vinyl HalideTerminal AlkynePd catalyst, Cu(I) co-catalyst, Amine baseAryl/Vinyl-substituted AlkyneN/A wikipedia.org
Cyanation(Hetero)aryl Halides/TriflatesZn(CN)₂Pd catalyst, H₂O/THF(Hetero)aryl NitrileHigh organic-chemistry.orgnih.gov

Functionalization at Other Positions of the Pyridine Ring

Beyond the displacement of the fluorine atom, the pyridine ring of this compound offers other sites for functionalization, primarily through nucleophilic aromatic substitution (SNAr), where the nitro group can also act as a leaving group. The electron-deficient nature of the pyridine ring, amplified by the nitro and ester groups, makes it susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. For this compound, both the fluorine atom and the nitro group are potential leaving groups. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. Studies on related nitropyridines and fluoro-nitroaromatics have shown that strong nucleophiles can displace either group. nih.govnih.govmdpi.comresearchgate.netbeilstein-journals.org For instance, amines, alkoxides, and thiolates can potentially react at either the C5 (displacing fluorine) or C3 (displacing the nitro group) position. The regioselectivity of such reactions is influenced by the relative activation of each position and the stability of the Meisenheimer intermediate formed during the reaction.

Functionalization at the C4 and C6 positions is less common but could potentially be achieved through specific synthetic strategies, although direct evidence from the reviewed literature for this specific substrate is scarce. Vicarious nucleophilic substitution (VNS) on nitroaromatics is a known method for introducing carbon, oxygen, or nitrogen nucleophiles at positions activated by the nitro group, which could potentially be applied to the C4 position of the target molecule. nih.govnih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Related Nitroaromatic Compounds

SubstrateNucleophileLeaving GroupProductConditionsReference
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneOxygen, Sulfur, Nitrogen NucleophilesFluorine3-Substituted-5-nitro-1-(pentafluorosulfanyl)benzenesN/A nih.govnih.gov
Methyl 3-nitropyridine-4-carboxylateFluoride anionNitro groupMethyl 3-fluoropyridine-4-carboxylateCsF, dry DMSO, reflux mdpi.comresearchgate.net

Applications of Methyl 5 Fluoro 3 Nitropicolinate As a Key Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Systems

The unique arrangement of reactive groups in methyl 5-fluoro-3-nitropicolinate makes it an ideal starting material for the synthesis of various heterocyclic compounds. Nitropyridines, in general, are recognized as important precursors for a wide array of mono- and polynuclear heterocyclic systems with applications in medicinal and agricultural chemistry. nih.gov

The reactivity of this compound allows it to be a key component in annulation reactions, where additional rings are built onto the initial pyridine (B92270) scaffold. The general strategy involves sequential or one-pot reactions targeting its distinct functional groups. For instance, the fluoro group can be displaced by a dinucleophile, which can then react with another part of the molecule or an external reagent to form a new ring.

Alternatively, the nitro group can be reduced to an amine, which can then participate in cyclization reactions. This newly formed amino group can react with a neighboring group or an externally added reagent to construct a fused ring system. This approach is a common method for creating bicyclic and polycyclic heteroaromatic compounds. While direct examples starting from this compound are specific to proprietary syntheses, the transformation of related 2-chloro-3-nitropyridines into fused systems like 2-chloroquinoline-3-carbaldehydes through Vilsmeier-Haack type reactions showcases a relevant synthetic strategy. rsc.org Three-component ring transformations of nitropyridone derivatives are also employed to build fused 5-nitropyridines, which are valuable intermediates for biologically active compounds. nih.gov

A summary of potential transformations for creating fused ring systems is presented below:

Reaction TypeKey TransformationPotential Fused System
Intramolecular CyclizationReduction of nitro group to an amine, followed by reaction with the ester or a derivative.Fused pyridopyrimidinones or related bicyclic systems.
Annulation with DinucleophilesSubstitution of the fluoro group by a species containing two nucleophilic centers.Fused systems containing oxazine, thiazine, or diazepine (B8756704) rings.
Multi-component ReactionsReaction with a ketone and an ammonia (B1221849) source in a ring transformation reaction.Substituted fused nitropyridines. nih.gov

In medicinal chemistry, the pyridine ring is considered a "privileged structural motif" due to its presence in numerous approved drugs. nih.gov Fluorinated and nitrated pyridines like this compound serve as crucial intermediates in the synthesis of complex pharmaceutical compounds. nih.govevonik.com The synthesis of intermediates for anti-cancer drugs, for example, often involves the use of functionalized building blocks where selective reactions can be performed in a stepwise manner to build the final active molecule. patsnap.com

The utility of this compound in this context lies in its capacity for sequential functionalization. The highly reactive fluoro group can be displaced by various nucleophiles, such as amines or alcohols, to introduce new side chains. Subsequently, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of another heterocyclic ring. This step-wise approach is fundamental in the synthesis of complex molecules for medicinal applications. For instance, the synthesis of intermediates like methyl 2-fluoro-3-aminobenzoate from related dichloronitrobenzoic acid highlights a common industrial strategy involving nitration, esterification, selective fluorination, and catalytic hydrogenation. patsnap.com

The agrochemical industry also relies heavily on pyridine-based chemistry. agropages.com Many modern pesticides are highly efficient and have low toxicity due to the incorporation of pyridine moieties. agropages.com Trifluoromethylpyridines, which are structurally related to fluorinated pyridines, are key components in several crop-protection products. nih.gov

The synthesis of these agrochemicals often starts from simple, functionalized pyridines. This compound provides two key reactive sites for building more complex agrochemical intermediates. The fluoro and nitro groups allow for the introduction of various toxophores or other functional groups necessary for activity. For example, the synthesis of key intermediates like 2-amino-3-chloro-5-trifluoromethyl pyridine often starts from a chlorinated and nitrated pyridine derivative, showcasing the industrial relevance of these functionalities. agropages.com The ability to perform selective nucleophilic substitution of the fluorine and subsequent reduction of the nitro group makes this compound a valuable platform for creating diverse molecular structures for agrochemical research.

Design and Synthesis of Ligands for Catalysis (if applicable)

While specific applications of this compound in the synthesis of ligands for catalysis are not widely documented in public literature, its structural features suggest potential in this area. The performance of metal-based catalysts can be fine-tuned by modifying the electronic and steric properties of their ligands. fluorochem.co.uk The pyridine nitrogen and the ester group of this compound can act as coordination sites for a metal center.

The presence of the fluoro and nitro groups can significantly influence the electronic properties of the pyridine ring. These electron-withdrawing groups decrease the electron density on the ring and on the coordinating nitrogen atom. This modulation can affect the stability and reactivity of the resulting metal complex. For instance, fluorophosphine ligands have been shown to be effective in catalysis, and their properties can be predicted based on their electronic effects. researchgate.net By analogy, a ligand derived from this compound could be used to create a specific electronic environment around a catalytic metal center, potentially enhancing its activity or selectivity for a desired chemical transformation.

Contributions to Chemical Probe Synthesis

Chemical probes are small molecules used to study and manipulate biological systems. The development of selective probes is crucial for understanding protein function and for drug discovery. While there is no direct report of this compound being used in a specific chemical probe, its structure is relevant to this field.

Fluorinated aromatic compounds are often incorporated into biologically active molecules to enhance properties such as metabolic stability and binding affinity. The reactive handles on this compound would allow it to serve as a core scaffold that can be elaborated with reporter tags (like fluorescent dyes) or reactive groups for covalent labeling of biological targets. The synthesis of such probes often involves a modular approach where a central, modifiable core is decorated with the necessary functionalities. The dual reactivity of this compound makes it a candidate for such a modular synthesis.

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a set of techniques used to synthesize a large number of compounds (a library) in a single process. nih.gov These libraries are then screened for desired properties, which is a common strategy in drug discovery. nih.govpatsnap.com The success of a combinatorial library often depends on the choice of a central scaffold that allows for easy diversification.

This compound is an excellent candidate for a scaffold in combinatorial synthesis. Its two distinct reactive sites, the fluoro and nitro groups, can be addressed with different sets of reagents to create a large library of related compounds.

A potential combinatorial synthesis approach is outlined in the table below:

StepReactionReactant SetResulting Diversity
1Nucleophilic aromatic substitution of the fluoro group.A library of diverse amines, alcohols, or thiols.A library of 5-substituted-3-nitropicolinates.
2Reduction of the nitro group to an amine.Standard reducing agents (e.g., H2/Pd/C, SnCl2).A library of 3-amino-5-substituted-picolinates.
3Derivatization of the newly formed amino group.A library of acyl chlorides, sulfonyl chlorides, or isocyanates.A large, diverse library of trisubstituted pyridine derivatives.

This systematic approach allows for the rapid generation of thousands of distinct compounds from a single, versatile starting material, making this compound a valuable tool in modern high-throughput discovery efforts.


Advanced Spectroscopic and Computational Investigations of Methyl 5 Fluoro 3 Nitropicolinate

High-Resolution NMR Spectroscopy for Structural Elucidation and Conformation Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl 5-fluoro-3-nitropicolinate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the verification of the compound's constitution and insights into its conformational preferences.

In the ¹H NMR spectrum, the aromatic protons are expected to appear as distinct signals due to their unique electronic environments influenced by the fluorine, nitro, and methyl ester groups. The proton at the C4 position would likely appear as a doublet of doublets, coupled to the adjacent fluorine atom and the proton at C6. The C6 proton would similarly exhibit splitting from the C4 proton. The methyl protons of the ester group will present as a singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the ester group will have a characteristic chemical shift in the range of 160-170 ppm. The carbons of the pyridine (B92270) ring will show distinct signals influenced by the attached functional groups. The carbon bearing the fluorine atom (C5) will exhibit a large one-bond C-F coupling constant (¹JCF), a key diagnostic feature. The presence of the electron-withdrawing nitro group will significantly deshield the C3 carbon.

Conformational analysis of this compound can also be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. researchgate.net These experiments can reveal through-space interactions between protons, providing evidence for the preferred orientation of the methyl ester group relative to the pyridine ring. The conformation is influenced by a balance of steric and electronic effects, and studies on related fluorinated esters suggest that the planarity of the ester group with the aromatic ring is a critical factor. nih.govfigshare.comnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Couplings
H48.5 - 8.8-d, J(H4-F5), J(H4-H6)
H68.9 - 9.2-d, J(H6-H4)
-OCH₃3.9 - 4.1~53s
C2-~150-
C3-~145-
C4-~130d, ²J(C4-F5)
C5-~160d, ¹J(C5-F5)
C6-~148d, ³J(C6-F5)
C=O-~164-

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound. Each functional group possesses characteristic vibrational modes that absorb or scatter light at specific frequencies.

The IR spectrum is expected to show strong absorption bands corresponding to the nitro group (NO₂) and the carbonyl group (C=O) of the ester. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. The C=O stretching vibration of the ester will be observed as a strong band around 1730-1715 cm⁻¹. The C-F stretching vibration will likely give rise to a strong absorption in the 1250-1000 cm⁻¹ region. Vibrations of the pyridine ring will produce a series of bands in the fingerprint region (1600-1400 cm⁻¹).

Raman spectroscopy, which is sensitive to changes in polarizability, will also be useful for characterizing the molecule. youtube.com The symmetric stretching of the nitro group is often strong in the Raman spectrum. The aromatic ring vibrations will also give rise to characteristic Raman signals. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. researchgate.netresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1550-1500 (Strong)Weak/Medium
Nitro (NO₂)Symmetric Stretch1370-1330 (Strong)Strong
Ester (C=O)Stretch1730-1715 (Strong)Medium
Ester (C-O)Stretch1300-1000 (Strong)Weak
Aromatic C=C/C=NRing Stretch1600-1450 (Medium)Medium/Strong
C-FStretch1250-1000 (Strong)Weak

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₅FN₂O₄).

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed, and its fragmentation would likely proceed through several key pathways. One common fragmentation for esters is the loss of the alkoxy group (-OCH₃), leading to the formation of an acylium ion. libretexts.orgyoutube.com Another potential fragmentation is the loss of the nitro group (NO₂) or a neutral nitric oxide (NO) molecule. youtube.com The pyridine ring itself can also undergo cleavage. The fragmentation of picolinyl esters, in general, is influenced by the position of the substituents on the pyridine ring. nih.govnih.govresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Plausible Origin
[M]⁺C₇H₅FN₂O₄⁺200Molecular Ion
[M - OCH₃]⁺C₆H₂FN₂O₃⁺169Loss of methoxy (B1213986) radical
[M - NO₂]⁺C₇H₅FO₂⁺140Loss of nitro group
[M - COOCH₃]⁺C₅H₂FN₂O₂⁺141Loss of carbomethoxy radical
[C₅H₂FN]⁺107Further fragmentation of the ring

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govyoutube.comnih.gov A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles. This data would reveal the planarity of the pyridine ring and the orientation of the nitro and methyl ester substituents.

Quantum Chemical Calculations

Elucidation of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding of this compound. researchgate.netnih.gov These calculations can provide insights into the distribution of electron density, molecular orbital energies, and the nature of the chemical bonds.

The presence of the electron-withdrawing nitro and fluoro groups, along with the nitrogen atom in the pyridine ring, significantly influences the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The LUMO is expected to be localized primarily on the nitropyridine ring, indicating its susceptibility to nucleophilic attack. The calculated electrostatic potential map would highlight the electron-deficient regions of the molecule, which are prone to reaction with nucleophiles.

Prediction of Reactivity and Reaction Mechanisms

Quantum chemical calculations can be employed to predict the reactivity of this compound and to explore potential reaction mechanisms. researchgate.netntnu.nonih.gov The calculated properties, such as atomic charges and Fukui functions, can identify the most reactive sites in the molecule. The pyridine ring is activated towards nucleophilic aromatic substitution due to the presence of the nitro group. uoanbar.edu.iq

Computational modeling can be used to simulate reaction pathways, for example, the hydrolysis of the ester group or the nucleophilic displacement of the fluorine or nitro group. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction mechanisms can be assessed. These theoretical predictions can guide synthetic efforts and provide a deeper understanding of the chemical behavior of this compound. emerginginvestigators.org

Conformational Preferences and Molecular Dynamics Simulations

Theoretical investigations into the conformational preferences of similar molecules, such as phenyl acetate (B1210297) and other methyl esters of aromatic carboxylic acids, typically reveal a delicate balance between steric hindrance and electronic interactions. nih.gov For this compound, the primary large-amplitude motion, aside from the internal rotation of the methyl group, is the torsion around the C2-C(O) bond. The planarity of the ester group with the aromatic ring is a key determinant of conformational stability.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface (PES) associated with this rotation. researchgate.netsci-hub.box Such an analysis for a molecule like this compound would likely predict two main planar conformers. A global minimum energy conformation would be expected where the carbonyl oxygen is oriented anti to the ring nitrogen, to minimize steric repulsion and electrostatic interactions. A second, higher-energy local minimum might exist with the carbonyl oxygen in a syn orientation. The energy barrier separating these conformers would be indicative of the rotational freedom of the ester group at room temperature. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom can influence the electronic distribution within the pyridine ring, which in turn can affect the rotational barrier of the ester group. nih.govdigitellinc.com

Molecular dynamics (MD) simulations could further elucidate the dynamic conformational behavior of this compound in different environments. These simulations would model the atomic motions over time, providing a view of the conformational space sampled by the molecule. Key parameters from MD simulations include the distribution of dihedral angles and the root-mean-square fluctuation (RMSF) of atomic positions, which would highlight the flexibility of the ester group in contrast to the more rigid substituted pyridine ring.

Due to the absence of specific published data for this compound, the following table represents a hypothetical potential energy scan for the rotation of the ester group. The dihedral angle is defined by the atoms N1-C2-C(carbonyl)-O(ester). The relative energies are illustrative, based on general findings for similar aromatic esters, where a planar conformation is typically most stable.

Table 1: Hypothetical Relative Energy Profile for the Conformational Isomers of this compound (Note: The following data is illustrative and based on theoretical principles for analogous compounds, not on direct experimental or computational results for this compound.)

Dihedral Angle (N1-C2-C=O)Relative Energy (kcal/mol)Conformation Description
2.5Eclipsed (Syn-planar)
45°1.5Skewed
90°4.0Perpendicular (Transition State)
135°1.0Skewed
180°0.0Eclipsed (Anti-planar, Global Minimum)

This representative data illustrates that the planar conformations are generally more stable than the perpendicular arrangement, which constitutes the transition state for rotation. The anti-planar conformer is typically the global minimum due to reduced steric clash. Further computational studies are required to accurately determine these values for this compound.

Future Research Directions and Unexplored Chemical Space for Methyl 5 Fluoro 3 Nitropicolinate

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. For Methyl 5-fluoro-3-nitropicolinate, which is achiral, the introduction of chirality through subsequent reactions is a key area for future investigation. The development of asymmetric methodologies to access chiral derivatives of this scaffold is a critical step towards unlocking its full potential.

Future research could focus on the enantioselective transformation of the existing functional groups. For instance, the development of chiral catalysts for the asymmetric reduction of the nitro group to a chiral amine would be a significant advancement. Another avenue is the enantioselective hydrolysis of the methyl ester, potentially using chiral bases or enzymatic methods, to generate chiral carboxylic acid derivatives.

Furthermore, the electron-deficient nature of the pyridine (B92270) ring, exacerbated by the nitro and fluoro substituents, makes it a candidate for asymmetric nucleophilic additions. Research into chiral organocatalysts or transition-metal complexes that can facilitate the stereocontrolled addition of nucleophiles to the pyridine ring would open up a vast chemical space of new, complex, and potentially bioactive molecules. acs.orgnih.gov The development of methods for the asymmetric hydrogenation of the pyridine ring to yield chiral piperidines is another promising direction. acs.org

A key challenge will be to achieve high levels of stereocontrol in the presence of the existing functional groups. The interplay between the electronic effects of the nitro and fluoro groups and the steric hindrance around the pyridine ring will need to be carefully considered in the design of new asymmetric methods.

Potential Asymmetric Transformations for this compound Derivatives

TransformationPotential Reagents/CatalystsResulting Chiral Moiety
Asymmetric Nitro ReductionChiral transition-metal catalysts (e.g., Rh, Ru, Ir with chiral ligands), organocatalystsChiral amine
Enantioselective Ester HydrolysisChiral Brønsted acids/bases, lipasesChiral carboxylic acid
Asymmetric Nucleophilic AdditionChiral organocatalysts (e.g., prolinol derivatives), chiral Lewis acidsSubstituted chiral dihydropyridines
Asymmetric HydrogenationChiral transition-metal catalysts (e.g., Iridium-based catalysts)Chiral piperidines

Exploration of Novel Catalytic Reactions

The unique electronic properties of this compound make it an intriguing substrate for a variety of catalytic transformations. The electron-deficient pyridine ring is activated towards nucleophilic attack, while the C-F and C-NO2 bonds offer handles for cross-coupling and other functionalization reactions. Future research should focus on exploring novel catalytic reactions that can selectively modify this scaffold.

A significant area of interest is the development of transition-metal catalyzed cross-coupling reactions. The fluorine atom could potentially be displaced by various nucleophiles under palladium, nickel, or copper catalysis, allowing for the introduction of a wide range of substituents. Similarly, the nitro group could be a precursor for other functionalities through catalytic reduction followed by further transformations. The development of catalytic systems that are tolerant of both the fluoro and nitro groups will be crucial for the selective functionalization of this molecule. researchgate.net

Organocatalysis also presents a promising avenue for the functionalization of this compound. The electron-deficient nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAAr) reactions, which can be promoted by organocatalysts. Furthermore, the development of organocatalytic methods for the selective functionalization of the methyl group at the 2-position would be highly valuable.

Photoredox catalysis could also be a powerful tool for the derivatization of this compound. The nitro group can be a good electron acceptor, potentially enabling single-electron transfer (SET) processes that could lead to novel bond formations.

Potential Catalytic Reactions for this compound

Reaction TypePotential CatalystTarget Functionalization
Cross-CouplingPalladium, Nickel, Copper complexesC-F bond substitution
Nucleophilic Aromatic SubstitutionOrganocatalysts (e.g., N-heterocyclic carbenes)Substitution at various ring positions
C-H FunctionalizationTransition-metal catalysts (e.g., Rhodium, Iridium)Functionalization of the methyl group
Photoredox CatalysisIridium or Ruthenium-based photocatalystsNovel bond formations via radical intermediates

Application in Flow Chemistry and Microreactor Technology

The synthesis and functionalization of highly functionalized, and potentially energetic, compounds like this compound can benefit significantly from the application of flow chemistry and microreactor technology. These technologies offer enhanced safety, better process control, and scalability compared to traditional batch processes.

Future research should explore the use of continuous flow systems for the synthesis of this compound itself. The nitration of the pyridine ring is a highly exothermic reaction that can be difficult to control in batch. researchgate.net A flow reactor would allow for precise temperature control and rapid mixing, leading to higher yields and improved safety. researchgate.netnih.gov

Furthermore, the subsequent functionalization of this compound can be performed in a continuous flow setup. This would enable the rapid screening of reaction conditions and the efficient synthesis of a library of derivatives. For example, a flow system could be designed to perform a sequence of reactions, such as a catalytic cross-coupling followed by a reduction, without the need for intermediate purification steps. uc.pt

The use of microreactors with immobilized catalysts or reagents could also be explored. This would simplify the purification process and allow for the recycling of expensive catalysts. The high surface-area-to-volume ratio in microreactors can also lead to enhanced reaction rates and selectivities. ucd.ie

Bio-inspired Synthetic Approaches

Nature provides a vast inspiration for the development of novel and efficient synthetic methodologies. Bio-inspired approaches, including the use of enzymes and the mimicry of biosynthetic pathways, could offer sustainable and selective routes to new derivatives of this compound.

The exploration of enzymatic reactions on the pyridine ring is a promising area of research. While enzymes that act on such a highly functionalized pyridine are not yet known, enzyme engineering and directed evolution could be used to develop biocatalysts for specific transformations. For example, a nitroreductase could be engineered to selectively reduce the nitro group, or a lipase (B570770) could be used for the enantioselective hydrolysis of the ester.

The biosynthesis of pyridine alkaloids often involves the formation of a 1,5-dione intermediate that undergoes a non-enzymatic cyclization to form the pyridine ring. nih.govnih.gov Future research could explore the possibility of using a similar strategy to synthesize derivatives of this compound. This could involve the design of precursors that can be cyclized under mild, bio-inspired conditions.

Furthermore, the study of how organisms detoxify or metabolize compounds containing similar functional groups could provide insights into new chemical transformations. This could lead to the discovery of novel biocatalytic or biomimetic reactions for the derivatization of this scaffold.

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry offers a powerful tool for the rational design of new derivatives of this compound with tailored properties and reactivity. By using quantum chemical calculations and molecular modeling, it is possible to predict the electronic structure, reactivity, and other properties of new molecules before they are synthesized in the laboratory. ethz.ch

Future research in this area should focus on using computational methods to understand the reactivity of the existing functional groups and to predict the outcome of potential reactions. For example, density functional theory (DFT) calculations can be used to model the transition states of catalytic reactions and to predict the regioselectivity and stereoselectivity of these transformations. nih.govrsc.org

Computational screening of virtual libraries of derivatives can be used to identify candidates with desired properties, such as specific biological activities or material properties. This in silico approach can significantly accelerate the discovery process by prioritizing the most promising compounds for synthesis and testing. nih.gov

Furthermore, computational methods can be used to design new catalysts that are specifically tailored for the functionalization of this compound. This could involve the design of new ligands for transition-metal catalysts or the development of new organocatalysts with enhanced activity and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high-purity Methyl 5-fluoro-3-nitropicolinate?

  • Methodological Guidance : Use a reflux system with chlorobenzene (5 v/w) and stoichiometric excess of nitrophenol derivatives (e.g., 1.5:1 molar ratio) to drive the reaction to completion. Purification via recrystallization with ethanol and washing with saturated K₂CO₃ solution can enhance purity (>97%) by removing acidic byproducts . Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Guidance :

  • ¹H/¹³C NMR : Resolve fluorine-coupled splitting patterns by using deuterated DMSO or CDCl₃ at 400 MHz or higher.
  • X-ray Crystallography : Employ ORTEP-3 for Windows to generate thermal ellipsoid plots and confirm molecular geometry, particularly the nitro and fluoromethyl group orientations .
  • IR Spectroscopy : Identify key functional groups (e.g., ester C=O at ~1700 cm⁻¹, nitro NO₂ at ~1520 cm⁻¹).

Q. How can researchers ensure regioselectivity during nitration of the picolinate backbone?

  • Methodological Guidance : Introduce electron-withdrawing groups (e.g., fluorine) at the meta position to direct nitration to the para position. Use controlled temperatures (60–80°C) and anhydrous conditions to minimize side reactions .

Advanced Research Questions

Q. How do conflicting NMR and X-ray crystallography data for this compound arise, and how can they be resolved?

  • Data Contradiction Analysis : Discrepancies may stem from dynamic effects (e.g., rotational isomerism) in solution versus solid-state structures. Compare experimental NMR shifts with density functional theory (DFT)-calculated values. For crystallographic ambiguity, refine occupancy factors for disordered atoms using programs like SHELXL .

Q. What strategies mitigate hydrolytic instability of the methyl ester group under physiological conditions?

  • Experimental Design : Conduct accelerated stability studies using HPLC to monitor degradation products at varying pH (2–9) and temperatures (25–40°C). Substitute the methyl group with tert-butyl esters for comparative stability analysis .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

  • Methodological Guidance : Use molecular docking or DFT calculations to evaluate steric and electronic effects of the nitro and fluorine groups on palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Validate predictions with kinetic studies under inert atmospheres .

Application-Oriented Questions

Q. What are the key considerations when using this compound as a building block in medicinal chemistry?

  • Methodological Guidance : Prioritize functional group compatibility (e.g., nitro reduction to amine without ester cleavage). Use protecting groups (e.g., Boc for amines) during multi-step syntheses. Validate bioactivity intermediates via in vitro assays (e.g., kinase inhibition) .

Q. How does the fluorine substituent influence the compound’s electronic properties in catalytic applications?

  • Methodological Guidance : Perform Hammett analysis to quantify electron-withdrawing effects. Compare reaction rates of fluorinated vs. non-fluorinated analogs in model reactions (e.g., nucleophilic aromatic substitution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.